2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide
CAS No.:
Cat. No.: VC15706985
Molecular Formula: C12H5F11N2O4
Molecular Weight: 450.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H5F11N2O4 |
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Molecular Weight | 450.16 g/mol |
IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-nitrophenyl)propanamide |
Standard InChI | InChI=1S/C12H5F11N2O4/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(26)24-5-1-3-6(4-2-5)25(27)28/h1-4H,(H,24,26) |
Standard InChI Key | JUSFJAPZTQAOEO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide, reveals a propanamide core (CH2-CF2-CF3) modified with a heptafluoropropoxy (-OC3F7) group at the second carbon and a 4-nitrophenyl (-C6H4NO2) substituent at the amide nitrogen. The presence of eleven fluorine atoms and a nitro group creates a highly electronegative and electron-deficient system, influencing its reactivity and intermolecular interactions .
Physicochemical Characteristics
While explicit data for this compound are scarce, analogous PFAS compounds exhibit the following properties:
The nitro group enhances polarity, potentially increasing solubility in polar aprotic solvents compared to fully fluorinated PFAS .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely involves sequential fluorination and coupling reactions:
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Fluorination of Propanamide: Introduction of fluorine atoms via electrochemical fluorination or using sulfur tetrafluoride (SF4) .
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Etherification: Attachment of heptafluoropropoxy groups through nucleophilic substitution with heptafluoropropanol under basic conditions .
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Amidation: Coupling the fluorinated intermediate with 4-nitroaniline using carbodiimide-based activating agents .
Industrial Production Challenges
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Purity Control: Trace impurities, such as residual fluorinated alcohols, may persist due to incomplete reactions .
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Environmental Release: Manufacturing facilities must mitigate atmospheric emissions of volatile fluorinated intermediates, which contribute to PFAS contamination .
Applications and Industrial Use
Functional Materials
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Surfactants: The compound’s amphiphilic structure suggests utility in firefighting foams and coating additives, where PFAS reduce surface tension .
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Electronics: Fluorinated amides serve as dielectric fluids in capacitors and heat-transfer agents due to their non-flammability .
Pharmaceutical Intermediates
The nitro group positions this compound as a potential precursor to bioactive molecules. For example, nitroaryl groups are common in antimicrobial and anticancer agents .
Toxicological and Environmental Profile
Acute and Chronic Toxicity
While no direct studies exist, structurally similar PFAS exhibit:
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Hepatotoxicity: Liver enlargement and peroxisome proliferation in rodent models .
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Immunotoxicity: Reduced antibody production at doses >1 mg/kg/day .
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Carcinogenicity: Increased incidence of testicular and pancreatic tumors in chronic exposure studies .
Environmental Persistence
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Bioaccumulation: Estimated bioconcentration factors (BCF) for PFAS range from 100–1,000 in aquatic organisms .
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Degradation Resistance: The C-F bond’s strength (485 kJ/mol) renders the compound resistant to hydrolysis, photolysis, and microbial breakdown .
Regulatory Status and Mitigation Strategies
Global Regulations
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EPA Significant New Use Rules (SNUR): Manufacturers must notify the EPA 90 days before initiating new uses, ensuring risk mitigation measures are in place .
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EU REACH: Listed under Annex XVII restrictions for persistent organic pollutants, with a threshold limit of 25 ppb in consumer products .
Remediation Technologies
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Advanced Oxidation Processes (AOPs): Hydroxyl radicals generated via UV/H2O2 systems partially defluorinate PFAS, though complete mineralization remains challenging .
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Adsorption: Granular activated carbon (GAC) achieves >90% removal in water treatment trials but requires frequent regeneration .
Future Perspectives and Research Needs
Alternatives Development
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Short-Chain PFAS: Compounds with ≤6 perfluorinated carbons show lower bioaccumulation potential but retain environmental persistence .
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Fluorine-Free Surfactants: Siloxane- and hydrocarbon-based formulations are emerging, though performance gaps exist in extreme conditions .
Analytical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume